molecular formula C6H4F3N B1195222 2-(Trifluoromethyl)pyridine CAS No. 368-48-9

2-(Trifluoromethyl)pyridine

Cat. No.: B1195222
CAS No.: 368-48-9
M. Wt: 147.1 g/mol
InChI Key: ATRQECRSCHYSNP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N. It consists of a pyridine ring substituted with a trifluoromethyl group at the second position. This compound is notable for its unique chemical properties, which are largely attributed to the presence of the trifluoromethyl group. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, lipophilicity, and bioavailability, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 2-(Trifluoromethyl)pyridine can be achieved through several methods:

    Direct Fluorination: One common method involves the direct fluorination of 2-methylpyridine using elemental fluorine or a fluorinating agent such as cobalt trifluoride.

    Trichloromethyl-Pyridine Route: Another method involves the exchange of chlorine atoms with fluorine atoms in trichloromethyl-pyridine.

    Building-Block Method: This method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block.

Chemical Reactions Analysis

2-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Herbicides and Fungicides

One of the primary applications of 2-(Trifluoromethyl)pyridine is in the development of agrochemicals. Notably, derivatives such as Fluazifop-butyl have been introduced to the market as effective herbicides. The compound's trifluoromethyl group contributes to its herbicidal activity by improving its potency against specific weed species .

Table 1: Agrochemical Products Containing this compound Derivatives

Product NameTypeActive IngredientApplication Area
Fluazifop-butylHerbicideThis compound derivativeCereal crops
FluazinamFungicide2,3-Dichloro-5-(trifluoromethyl)pyridineCrop protection
BimiralisibAntitumor2-Amino-4-(trifluoromethyl)pyridineCancer treatment

Pest Control

The application of this compound extends to pest control, where its derivatives are utilized in formulations aimed at protecting crops from pests. The unique physicochemical properties imparted by fluorine enhance the effectiveness of these compounds against various agricultural pests .

Drug Development

In the pharmaceutical sector, this compound serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives are being investigated for their potential as antiviral and anticancer agents. For instance, compounds like tipranavir, an anti-HIV drug, are synthesized using this moiety due to its ability to enhance binding affinity to target enzymes .

Table 2: Pharmaceutical Compounds Derived from this compound

Compound NameTherapeutic UseStatus
TipranavirAnti-HIVMarketed
BimiralisibAntitumorPhase II clinical trial
IcenticaftorCystic fibrosis treatmentUnder investigation

Toxicological Studies

Despite its beneficial applications, certain derivatives of this compound have raised concerns regarding toxicity. A case study reported severe health effects following inhalation exposure to 5-amino-2-(trifluoromethyl)pyridine, highlighting the need for caution in industrial settings . This emphasizes the importance of thorough toxicological assessments during the development phase of pharmaceutical products.

Case Study 1: Fungicidal Activity

Research has demonstrated that trifluoromethyl-substituted pyridines exhibit higher fungicidal activity compared to traditional chlorine-based fungicides. For example, a study found that a specific derivative showed significantly improved effectiveness against fungal pathogens affecting crops, thus supporting its use in agricultural formulations .

Case Study 2: Clinical Trials for Antiviral Agents

Numerous compounds containing the trifluoromethyl group are currently undergoing clinical trials aimed at treating viral infections and cancers. The structural modifications enabled by incorporating this moiety have led to promising results in enhancing drug efficacy and reducing side effects .

Biological Activity

2-(Trifluoromethyl)pyridine (TFMP) is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its unique biological activities. This article reviews the biological activity of TFMP, summarizing its mechanisms, efficacy, and potential applications based on recent research findings.

The trifluoromethyl group significantly influences the electronic properties of pyridine derivatives, enhancing their lipophilicity and reactivity. The synthesis of TFMP typically involves methods such as nucleophilic substitution reactions and condensation processes. Recent advancements have introduced efficient synthetic routes that facilitate the production of TFMP and its derivatives for biological evaluation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of TFMP derivatives. A series of trifluoromethyl pyridine piperazine derivatives were synthesized and evaluated for their antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Notably, compound A16 demonstrated significant enhancement in the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). These enzymes are crucial for activating the phenylpropanoid biosynthesis pathway, which strengthens systemic acquired resistance in plants .

CompoundVirus TargetedEC50 (μg/mL)Protective Activity (%)
A16TMV18.487.0
A10TMV54.593.1
A21CMV20.279.1

Antimicrobial Activity

TFMP has also shown selective antimicrobial activity. Research indicates that certain TFMP-containing compounds can inhibit the growth of Chlamydia trachomatis, a leading cause of sexually transmitted infections. These compounds were found to selectively impair bacterial growth without affecting host cell viability, demonstrating their potential as therapeutic agents against chlamydial infections .

Toxicological Profile

While TFMP exhibits promising biological activities, its safety profile is critical for its application in pharmaceuticals and agriculture. A case study reported a severe toxicological event involving inhalation exposure to a related compound, 5-amino-2-(trifluoromethyl)pyridine, resulting in methemoglobinemia and toxic encephalopathy. This highlights the need for caution in handling trifluoromethyl pyridine derivatives in industrial settings .

Case Studies

  • Antiviral Efficacy : In a study evaluating the protective effects against TMV, several derivatives showed enhanced protective activity compared to standard treatments. The ability to induce defense enzyme activities suggests a mechanism that could be harnessed for developing new antiviral pesticides.
  • Antimicrobial Selectivity : Compounds derived from TFMP were tested against C. trachomatis and demonstrated selective inhibition of bacterial growth without cytotoxicity to mammalian cells, suggesting a targeted approach to treating chlamydial infections.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(trifluoromethyl)pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For example:

  • Halogen Substitution : Chloro- or bromo-substituted pyridines undergo NAS with trifluoromethylating agents like TMSCF₃ or CF₃Cu .
  • Suzuki-Miyaura Coupling : Pyridine boronic acids react with trifluoromethyl halides under Pd catalysis .
  • Regioselective Fluorination : Direct fluorination using SF₄ or XeF₂ under controlled conditions .
    Key Factors :
  • Temperature : Higher temperatures (80–120°C) favor NAS but may degrade sensitive groups .
  • Catalyst : Pd(PPh₃)₄ improves coupling efficiency .
  • Yield Optimization : Yields range from 40–85% depending on steric hindrance and substituent electronic effects .

Q. How does the trifluoromethyl group influence the electronic and steric properties of pyridine derivatives?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), which:

  • Reduces Basicity : Pyridine’s pKa decreases by ~2 units .
  • Directs Electrophilic Substitution : Reactions occur preferentially at the 4-position due to meta-directing effects .
  • Steric Effects : The bulky CF₃ group hinders reactions at adjacent positions, as seen in regioselective functionalization studies .
    Experimental Validation :
  • NMR Analysis : ¹⁹F NMR confirms electronic effects via chemical shift changes .
  • X-ray Crystallography : Reveals steric clashes in complexes .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

  • Methodological Answer : Conflicting regioselectivity arises from competing electronic and steric factors. Solutions include:

  • Directed Metalation : Use of LiTMP to deprotonate specific positions, overriding CF₃’s directing effects .
  • Protecting Groups : Temporary protection of CF₃ (e.g., as a silyl ether) to modify reaction pathways .
  • Computational Modeling : DFT calculations predict favorable transition states (e.g., B3LYP/6-31G*) .
    Case Study :
    Cottet & Schlosser (2004) achieved regioselective lithiation at the 4-position using sec-BuLi, enabling sequential functionalization .

Q. How do this compound ligands enhance the performance of Ir(III) complexes in OLEDs?

  • Methodological Answer : The CF₃ group stabilizes metal-ligand charge transfer (MLCT) states in Ir(III) complexes, improving luminescence efficiency. Key findings:

  • Blue-Shifted Emission : CF₃ increases the HOMO-LUMO gap, shifting emission to greenish-blue (λₑₘ = 470–490 nm) .
  • Thermal Stability : Enhanced rigidity reduces non-radiative decay (ΦPL up to 90%) .
    Synthetic Protocol :
  • Ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) are synthesized via cyclometalation with IrCl₃·3H₂O under inert conditions .
    Performance Metrics :
LigandEQE (%)Lifetime (hrs)
fppz33.510,000
Non-CF₃ analogs22.16,500

Q. What analytical techniques are critical for characterizing this compound derivatives in complex mixtures?

  • Methodological Answer :

  • LC-MS/MS : Quantifies trace impurities (LOQ = 0.1 ppm) using MRM transitions (e.g., m/z 196 → 151 for 2-amino-3-chloro-5-(trifluoromethyl)pyridine) .
  • ²H/¹⁹F NMR : Distinguishes isotopic and stereochemical effects .
  • XPS : Confirms surface functionalization in materials science applications .
    Challenges :
  • Signal Overlap : Use of high-resolution MS (HRMS) resolves CF₃-related peaks .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQECRSCHYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190268
Record name 2-(1,1,1-Trifluoromethyl)pyridine
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Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-48-9
Record name 2-(Trifluoromethyl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=368-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1,1-Trifluoromethyl)pyridine
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Record name 2-(1,1,1-Trifluoromethyl)pyridine
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Record name 2-(Trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride (0.28 g, 1.08 mmol) was added to a stirred solution of 3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine (0.215 g, 1 mmol) in dry pyridine (3 mL), preheated to 50° C. The resulting mixture was cautiously heated to 75-90° C. and maintained at this temperature until nitrogen evolution ceased. The mixture was then poured onto water (30 mL) and extracted with dichloromethane (25 mL). The organic phase was separated, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness. The resulting residue was purified by chromatography to afford 345-(3,4-dimethoxy-5-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)pyridine, 0.241 g (59%).
Name
3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same reaction vessel as used in Example 1, 15.82 g of pyridine and 7.83 g of trifluoromethyl iodide were mixed. The vessel was airtightly sealed and heated at 180° C. for 24 hours. After the reaction, the reactor was cooled to room temperature. Thereafter, the reaction mixture was removed from the cooled vessel and treated by following the procedure of Example 1. Consequently, there was obtained 1.17 g (19.90% of theoretical value) of trifluoromethyl pyridine. This substance was found to be a 48:41:11 mixture of α, β and γ isomers.
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
15.82 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Trifluoromethyl)pyridine
2-(Trifluoromethyl)pyridine
2-(Trifluoromethyl)pyridine
2-(Trifluoromethyl)pyridine

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